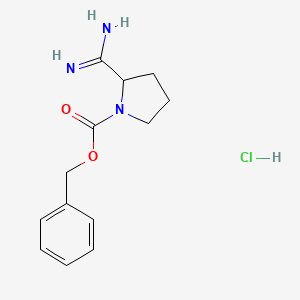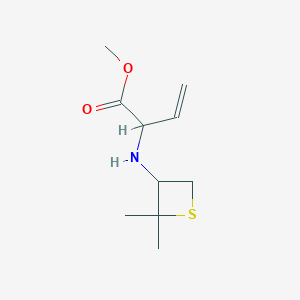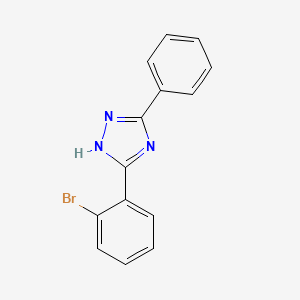
4-Nitropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitropyridine hydrochloride is a chemical compound that belongs to the class of nitropyridines. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitropyridine hydrochloride can be synthesized through a two-step continuous flow process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine .
Industrial Production Methods
In industrial settings, the continuous flow methodology is preferred due to its ability to minimize the accumulation of highly energetic and potentially explosive nitration products. This method also allows for better control of reaction conditions, leading to higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitropyridine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or hydrazine hydrate.
Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Major Products Formed
Reduction: 4-Aminopyridine is a major product formed from the reduction of this compound.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitropyridine hydrochloride has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-nitropyridine hydrochloride involves its reactivity as a nitro compound. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyridine: A reduction product of 4-nitropyridine hydrochloride, used in the treatment of multiple sclerosis.
4-Chloropyridine: A halogenated derivative of pyridine, used as an intermediate in organic synthesis.
4-Bromopyridine: Another halogenated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct reactivity and functional properties compared to other pyridine derivatives. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Eigenschaften
Molekularformel |
C5H5ClN2O2 |
|---|---|
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
4-nitropyridine;hydrochloride |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H |
InChI-Schlüssel |
LSSVVJYZSHLSTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
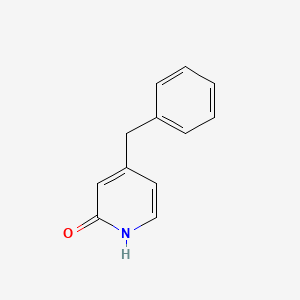

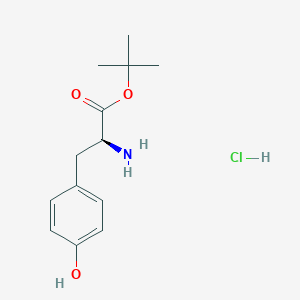

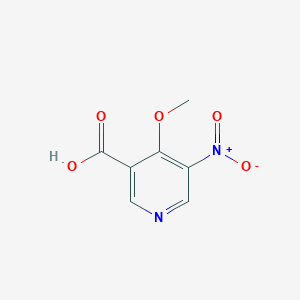



![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
